5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid
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Overview
Description
5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid is a heterocyclic compound that contains both isoxazole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid typically involves a multi-step process. One common method is the (3+2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring. The pyrazole ring can be introduced through the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as sulfamethoxazole and leflunomide share the isoxazole ring structure and have similar biological activities.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are used for their anti-inflammatory and analgesic properties
Uniqueness
5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid is unique due to the combination of both isoxazole and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
5-methyl-4-(pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-6-7(5-12-4-2-3-10-12)8(9(13)14)11-15-6/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJONGZNJRXNHOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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